Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide
Description
Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide is a hydrobromide salt of a secondary amine featuring a benzodioxole moiety linked via a methylene group to an ethylamine chain substituted with a 1H-indol-3-yl group. This compound is structurally related to bioactive molecules targeting neurotransmitter receptors, such as serotonin (5-HT) receptors, due to the presence of the indole scaffold and aromatic substituents . The hydrobromide salt form enhances aqueous solubility and stability, making it suitable for pharmacological studies .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.BrH/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17;/h1-6,9,11,19-20H,7-8,10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQCBVUQYIIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide typically involves multiple steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
Coupling of the Two Moieties: The benzo[1,3]dioxole and indole structures are linked through a multi-step process involving halogenation, nucleophilic substitution, and reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the precursor molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide is being investigated for its potential as an anticancer agent. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines by targeting cellular pathways associated with microtubule dynamics.
Biological Studies
The compound's ability to influence cellular processes makes it a valuable tool in biological research. It is being explored for its effects on:
- Cell Signaling Pathways : Potential modulation of pathways involved in cell proliferation and survival.
- Gene Expression : Investigating how it may alter gene expression profiles in cancer cells.
- Metabolic Processes : Understanding its impact on cellular metabolism and energy production.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop derivatives with enhanced biological activities.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was attributed to its interference with microtubule dynamics, leading to cell cycle arrest.
Case Study 2: Cellular Effects
Research has shown that this compound can influence cellular signaling pathways related to apoptosis and proliferation. In vitro experiments indicated upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins upon treatment with the compound .
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare the target compound with structurally similar derivatives, focusing on substituent effects, physicochemical properties, and synthesis strategies.
Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects : Halogenation (Cl, Br) on the indole ring (Compounds 40, 41) increases molecular weight and slightly lowers melting points compared to the unsubstituted analog (Compound 36) . The hydrobromide salt of the target compound likely exhibits a higher melting point (>200°C) due to ionic interactions, as seen in similar hydrochloride salts (e.g., Compound 36: 195–196°C) .
- Linker Modifications : Replacing the ethylamine chain with an N-acylurea group (KCH-1521) introduces hydrogen-bonding capacity, which may enhance receptor binding but reduce solubility compared to the target compound’s hydrobromide form .
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound integrates the structural features of both benzo[1,3]dioxole and indole, suggesting a multifaceted mechanism of action that may affect various biological targets.
Overview of Biological Activity
The primary biological activity of this compound is its anticancer properties . Research indicates that it interacts with microtubules and tubulin, disrupting normal cellular functions and leading to apoptosis in cancer cells. The following sections detail the mechanisms of action, biochemical properties, and relevant research findings.
Target Interaction : The main target of this compound is tubulin, a critical component of microtubules.
Mode of Action :
- Microtubule Assembly Modulation : The compound can either suppress tubulin polymerization or stabilize existing microtubule structures. This dual action leads to cell cycle arrest and apoptosis.
- Cell Cycle Arrest : Studies show that it induces cell cycle arrest at the S phase, which is crucial for cancer cell proliferation.
The compound exhibits various biochemical interactions:
- Enzyme Interaction : It has been observed to interact with multiple enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression.
- Cytotoxic Effects : Preliminary studies suggest significant cytotoxicity against cancer cell lines like HepG2, HCT116, and MCF-7, with IC50 values indicating potent activity.
Case Studies and Experimental Evidence
- Cytotoxicity Studies :
- Mechanism Exploration :
- Comparative Analysis :
Data Tables
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide, and what yields are achievable?
The compound is synthesized via Ugi-azide multicomponent reactions , combining tryptamine derivatives, benzodioxole carbaldehydes, isocyanides, and azidotrimethylsilane. For example, 88% yields are achieved using 1,3-benzodioxole-5-carbaldehyde and optimized stoichiometry under mild conditions . Purification involves flash chromatography (C18 columns) with gradient elution (H₂O/MeCN) .
Advanced: How do structural modifications (e.g., halogenation or methoxy groups) on the benzodioxole or indole moieties influence Hedgehog pathway (HSP) inhibition?
Substituents like 5-methoxy or 5-chloro on the indole ring significantly enhance potency. For instance, derivative 29 (5-methoxy) and 30 (5-chloro) exhibit IC₅₀ values of 0.5 μM and 0.24 μM , respectively, against Gli expression. These modifications improve hydrophobic interactions with downstream HSP targets, as shown in Shh LIGHT2 cell assays measuring Ptch1 and Gli2 mRNA suppression .
Basic: What analytical techniques are critical for structural confirmation of this compound?
1H/13C NMR is essential for confirming regiochemistry and proton environments. Key signals include:
- δ 10.98 ppm (s, NH-1) for the indole proton.
- δ 4.20 ppm (t, α’-CH₂) for the benzodioxole methylene group.
- δ 3.14 ppm (brs, 2CH₂) for ethylamine protons.
Mass spectrometry (HRMS) and IR further validate molecular weight and functional groups .
Advanced: What in vitro assays are recommended to evaluate downstream HSP inhibition efficacy?
Use Shh LIGHT2 cells transfected with a Gli-dependent luciferase reporter. Measure:
- Ptch1/Gli2 mRNA expression via qRT-PCR after 24-hour treatment.
- IC₅₀ determination using dose-response curves (0.1–10 μM).
The compound acts downstream of Smoothened (Smo) , as confirmed by lack of Smo binding in radioligand displacement assays .
Basic: What purification strategies optimize yield and purity post-synthesis?
- Flash chromatography on C18 silica (H₂O/MeCN gradients) removes polar impurities .
- Recrystallization from ethanol or DCM/hexane mixtures enhances purity (>95%) for crystalline derivatives .
Advanced: How do IC₅₀ values compare to other indole-based HSP inhibitors?
The compound’s derivatives (e.g., 29 , 30 ) show 10–100x higher potency than earlier tryptophan-based inhibitors (e.g., compound 13 , IC₅₀ = 5 μM). This is attributed to improved π-π stacking with Gli proteins and reduced metabolic degradation .
Basic: What solvent systems stabilize this compound for in vitro studies?
- DMSO (10 mM stock solutions) for solubility.
- PBS (pH 7.4) for dilution, with stability maintained for 48 hours at 4°C. Avoid aqueous buffers with high chloride content to prevent hydrobromide salt dissociation .
Advanced: Can computational modeling predict binding modes to HSP components?
Molecular docking (AutoDock Vina) and QSAR studies using indole scaffold libraries identify critical residues (e.g., Gli1 Leu1124) for hydrophobic interactions. Substituent electronegativity correlates with improved binding affinity (R² = 0.89) .
Basic: What intermediates are pivotal in the synthesis, and how are they characterized?
- Tryptamine derivatives : Confirmed via 1H-NMR δ 7.36 ppm (dd, H4) and δ 7.09 ppm (ddd, H6) .
- Benzodioxole carbaldehydes : Characterized by δ 4.21 ppm (t, α’-CH₂) and δ 6.68 ppm (d, H3’/H5’) .
Advanced: How is enantioselective synthesis achieved for chiral analogs?
Chiral auxiliaries (e.g., tert-butyl carbamate) enable resolution via HPLC with Chiralpak AD-H columns (hexane/i-PrOH, 90:10). Enantiomeric excess (>98%) is confirmed by circular dichroism (CD) and NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
